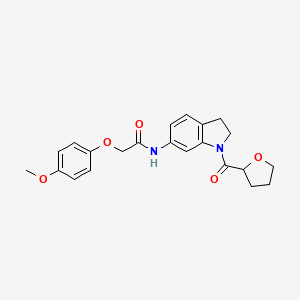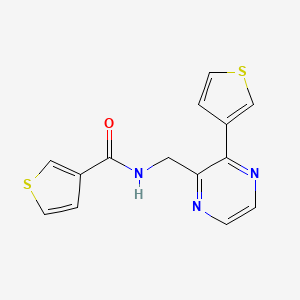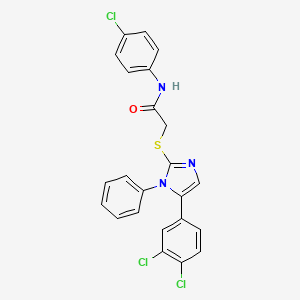![molecular formula C18H18ClF3N2O3S B2836685 1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine CAS No. 612043-52-4](/img/structure/B2836685.png)
1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]piperazine (ptfmpp), is known to be a serotonergic releasing agent
Mode of Action
Based on its structural similarity to ptfmpp, it may interact with serotonin receptors to modulate neurotransmission . The compound’s interaction with its targets and the resulting changes would depend on the specific receptor subtype it binds to and the downstream signaling pathways it affects.
Biochemical Pathways
If it does indeed act as a serotonergic agent like ptfmpp, it would likely influence the serotonin signaling pathway . This could have downstream effects on mood, sleep, appetite, and other physiological processes regulated by serotonin.
Result of Action
If it acts on the serotonin system like ptfmpp, it could potentially alter neuronal firing rates, neurotransmitter release, and synaptic plasticity .
Advantages and Limitations for Lab Experiments
One of the major advantages of CTMP for lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. Additionally, CTMP has a wide range of potential therapeutic applications, which makes it a versatile tool for studying various diseases. However, one limitation of CTMP is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on CTMP. One area of research is the development of more efficient synthesis methods for CTMP. Another area of research is the elucidation of the precise mechanism of action of CTMP, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of CTMP in human clinical trials. Finally, CTMP could be used as a tool for studying the role of PDE5 in various cellular processes, which could lead to the development of new therapeutic agents for a wide range of diseases.
Synthesis Methods
The synthesis of CTMP involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of CTMP is typically high, and the purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
CTMP has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is cancer. Studies have shown that CTMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CTMP has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CTMP has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-27-14-4-2-13(3-5-14)23-8-10-24(11-9-23)28(25,26)15-6-7-17(19)16(12-15)18(20,21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGDGSPXAAVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)
![ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2836606.png)


![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)
![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)

![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)
![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)
